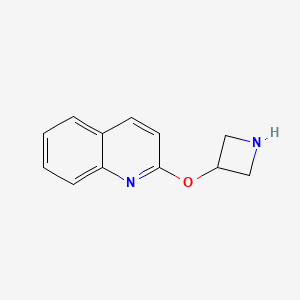

2-(Azetidin-3-yloxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yloxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-4-11-9(3-1)5-6-12(14-11)15-10-7-13-8-10/h1-6,10,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHSHCHBZSYHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azetidin 3 Yloxy Quinoline and Its Analogues

Retrosynthetic Analysis of the 2-(Azetidin-3-yloxy)quinoline Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The most logical retrosynthetic disconnection for this compound is at the C-O ether bond. This bond cleavage identifies two key synthons: a 2-quinolyl cation equivalent and an azetidin-3-oxide anion.

These synthons correspond to practical synthetic equivalents. The 2-quinolyl cation is typically represented by a quinoline (B57606) ring bearing a good leaving group at the 2-position, such as a halogen (e.g., 2-chloroquinoline). The azetidin-3-oxide anion is derived from the deprotonation of a suitably protected azetidin-3-ol. This primary disconnection leads to a convergent synthesis where the two heterocyclic fragments are prepared separately and then coupled in a final step.

A crucial consideration in this analysis is the reactivity of the azetidine (B1206935) nitrogen. The secondary amine of the azetidine ring is nucleophilic and must be protected during the synthesis to prevent side reactions, such as N-arylation. Therefore, the azetidin-3-ol precursor is envisioned as an N-protected derivative, for instance, with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The final step after the coupling would then be the deprotection of the azetidine nitrogen to yield the target compound.

Strategies for Quinoline Functionalization at the 2-Position

Formation of the C2-O bond on the quinoline ring is the key step in assembling the target molecule. The pyridine-like nature of the quinoline ring system renders the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. This intrinsic reactivity is exploited in several functionalization strategies.

Nucleophilic aromatic substitution (SNAr) is a direct and common method for introducing an alkoxy group at the 2-position of a quinoline ring. The reaction involves the displacement of a leaving group, typically a halide, by an alkoxide nucleophile.

The general reaction proceeds by treating a 2-haloquinoline, such as 2-chloroquinoline, with an N-protected azetidin-3-ol in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), serves to deprotonate the hydroxyl group of the azetidin-3-ol, forming a more potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient C2 position of the quinoline ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex, before expelling the halide ion to form the desired ether product. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

| Reactants | Base | Solvent | Conditions | Product |

| 2-Chloroquinoline, N-Boc-azetidin-3-ol | NaH | THF | 0 °C to RT | N-Boc-2-(azetidin-3-yloxy)quinoline |

| 2-Bromoquinoline, N-Cbz-azetidin-3-ol | KOtBu | DMF | RT to 80 °C | N-Cbz-2-(azetidin-3-yloxy)quinoline |

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for forming C–O bonds, often under milder conditions than traditional SNAr reactions. Palladium- and copper-catalyzed systems are the most prevalent.

Palladium-Catalyzed Buchwald-Hartwig Amination: While originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been adapted for C-O coupling. This method involves the reaction of a 2-haloquinoline with an N-protected azetidin-3-ol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich biarylphosphine ligands often providing the best results by facilitating the key reductive elimination step from the palladium(II) intermediate. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming aryl ethers using a copper catalyst. operachem.comwikipedia.orgorganic-chemistry.org Modern protocols often use a copper(I) salt (e.g., CuI) as the catalyst, a ligand such as an amino acid or phenanthroline, and a base (e.g., K2CO3 or Cs2CO3). nih.govnih.gov These ligand-accelerated reactions can proceed at lower temperatures than the traditional high-temperature, stoichiometric copper conditions. The reaction is believed to proceed via the formation of a copper alkoxide, which then couples with the 2-haloquinoline.

| Coupling Type | Catalyst | Ligand | Base | Solvent |

| Palladium | Pd2(dba)3 | Biarylphosphine (e.g., RuPhos) | NaOtBu | Toluene |

| Copper (Ullmann) | CuI | L-Proline | K2CO3 | DMSO |

Synthesis and Derivatization of Azetidin-3-ol Precursors

Chiral azetidin-3-ols can be prepared from their corresponding ketones, N-protected azetidin-3-ones. The stereoselective reduction of the ketone provides access to either enantiomer of the alcohol depending on the reducing agent and chiral auxiliaries used. Commercially available N-Cbz-azetidin-3-one serves as a common starting material. acs.org Chelation-controlled reductions using specific Lewis acidic reducing agents can afford high diastereoselectivity when other stereocenters are present. researchgate.net

Alternative strategies involve the cyclization of acyclic precursors derived from the chiral pool, such as amino acids or carbohydrates. For instance, intramolecular cyclization of a suitably functionalized 1,2-amino alcohol derivative can yield the strained azetidine ring with defined stereochemistry. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has also been reported as a flexible method for synthesizing chiral azetidin-3-ones, which are direct precursors to the desired alcohols. nih.govnih.gov

Protecting the azetidine nitrogen is essential to prevent its participation in the coupling reaction. The choice of protecting group is guided by its stability to the coupling conditions and the ease of its subsequent removal. Carbamate-based protecting groups are most commonly employed. ljmu.ac.uk

tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions. It is stable to a wide range of non-acidic reaction conditions, including those used in many transition metal-catalyzed couplings. nih.gov Deprotection is readily achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent. chemicalbook.comresearchgate.netresearchgate.netacs.orgnih.gov

*Benzyloxycarbonyl (Cbz) Group: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and a base. Like the Boc group, it is robust under many reaction conditions. The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H2 gas with a palladium on carbon catalyst), which cleaves the benzyl C-O bond to release the free amine. total-synthesis.com This method is advantageous as the byproducts (toluene and CO2) are volatile and easily removed. Alternatively, strong acidic conditions can also be used for Cbz removal. organic-chemistry.orgtdcommons.org

The orthogonality of these protecting groups allows for selective deprotection in more complex syntheses. For example, a Cbz group can be removed by hydrogenolysis without affecting an acid-labile Boc group present elsewhere in the molecule. ljmu.ac.uk

| Protecting Group | Reagent for Protection | Key Stability | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc2O) | Basic and nucleophilic conditions | Trifluoroacetic acid (TFA) or HCl |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Acidic and basic conditions | H2, Pd/C (Hydrogenolysis) |

Optimized Procedures for Ether Linkage Formation

The crucial step in the synthesis of this compound is the formation of the ether bond between the 2-position of the quinoline ring and the 3-position of the azetidine ring. Two primary methods are prominently employed for this transformation: the Mitsunobu reaction and base-catalyzed etherification, often a variation of the Williamson ether synthesis.

The Mitsunobu reaction is a versatile and widely used method for forming carbon-oxygen bonds, particularly for the synthesis of esters and ethers. organic-chemistry.org This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack. nih.gov In the context of synthesizing this compound, the reaction would involve the coupling of a 2-hydroxyquinoline (B72897) derivative with an N-protected 3-hydroxyazetidine.

A general procedure for the Mitsunobu reaction to form the ether linkage would involve the following steps:

Dissolving the N-protected 3-hydroxyazetidine, 2-hydroxyquinoline, and triphenylphosphine in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

Cooling the mixture to 0 °C.

Slowly adding the azodicarboxylate (DEAD or DIAD) to the cooled solution.

Allowing the reaction to warm to room temperature and stirring until completion, which can be monitored by thin-layer chromatography (TLC).

The use of an N-Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is common to prevent side reactions. researchgate.net The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a key feature of the Mitsunobu reaction. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Typical Yield | Reference |

| N-Boc-3-hydroxyazetidine | 2-Hydroxyquinoline | PPh₃, DIAD | THF | 0 °C to RT | 60-80% | nih.gov |

| N-Boc-3-hydroxyazetidine | 6-Methoxy-2-hydroxyquinoline | PPh₃, DEAD | DCM | 0 °C to RT | 65-75% | organic-chemistry.orgnih.gov |

Table 1: Representative Mitsunobu Reaction Conditions for Ether Linkage Formation

Base-catalyzed etherification, a variant of the Williamson ether synthesis, provides an alternative route to the desired ether linkage. This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the other reaction partner. For the synthesis of this compound, this can be approached in two ways:

Reaction of a 2-haloquinoline with N-protected 3-hydroxyazetidine: In this scenario, a strong base is used to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming the corresponding alkoxide. This alkoxide then displaces the halogen (typically chlorine) from the 2-position of the quinoline ring. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or THF.

Reaction of a 2-hydroxyquinoline with a 3-haloazetidine or an azetidin-3-yl sulfonate ester: Here, the 2-hydroxyquinoline is deprotonated by a base to form a quinolinoxide, which then displaces a suitable leaving group on the 3-position of the N-protected azetidine ring.

The choice of reactants and conditions is crucial to avoid potential side reactions, such as elimination.

| Quinoline Precursor | Azetidine Precursor | Base | Solvent | Temperature | Typical Yield | Reference |

| 2-Chloroquinoline | N-Boc-3-hydroxyazetidine | NaH | DMF | RT to 60 °C | 50-70% | General Williamson |

| 2-Hydroxyquinoline | N-Boc-3-tosyloxyazetidine | K₂CO₃ | Acetonitrile (B52724) | Reflux | 55-75% | General Williamson |

Table 2: Representative Base-Catalyzed Etherification Conditions

Total Synthesis of Novel this compound Derivatives

The total synthesis of novel derivatives of this compound can be designed using either linear or convergent strategies, allowing for the introduction of various substituents on both the quinoline and azetidine rings.

A linear synthesis approach involves the sequential modification of a starting material through a series of reactions to build the final molecule. A plausible linear synthesis of a substituted this compound could begin with the synthesis of a substituted 2-chloroquinoline. For instance, a substituted aniline can undergo a Vilsmeier-Haack reaction to yield a 2-chloro-3-formylquinoline, which can be further modified. orientjchem.org

A hypothetical linear sequence could be:

Synthesis of a substituted 2-chloroquinoline: Starting from a commercially available substituted aniline, a multi-step process involving cyclization and chlorination can provide the desired quinoline core.

Ether linkage formation: The synthesized 2-chloroquinoline can then be reacted with N-Boc-3-hydroxyazetidine under Williamson ether synthesis conditions.

Deprotection: The final step would involve the removal of the N-Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), to yield the target this compound derivative. rsc.org

This approach is advantageous for producing a series of analogues with modifications at a late stage of the synthesis.

For a convergent synthesis of a this compound derivative:

Fragment 1 (Quinoline): A substituted 2-hydroxyquinoline can be synthesized through various established methods, such as the Conrad-Limpach or Knorr quinoline synthesis. nih.gov

Fragment 2 (Azetidine): A suitably protected 3-hydroxyazetidine derivative can be prepared.

Coupling: The two fragments are then joined using one of the optimized etherification methods described above, such as the Mitsunobu reaction.

Deprotection: The protecting group on the azetidine nitrogen is then removed to afford the final product.

This strategy is particularly useful for creating a library of compounds with diverse substitutions on both the quinoline and azetidine rings by simply varying the initial building blocks.

Challenges and Innovations in this compound Synthesis

The synthesis of this compound and its analogues is not without its challenges. The strained nature of the azetidine ring can make it susceptible to ring-opening under certain reaction conditions. rsc.org Additionally, the nucleophilicity of the azetidine nitrogen can lead to side reactions if not properly protected.

Challenges:

Ring Strain: The four-membered azetidine ring is strained and can be prone to cleavage under harsh acidic or basic conditions. rsc.org

Protecting Group Strategy: The choice and subsequent removal of the nitrogen protecting group on the azetidine ring must be compatible with the other functional groups present in the molecule and the reaction conditions used for etherification.

Purification: The separation of the desired product from byproducts, such as the triphenylphosphine oxide in the Mitsunobu reaction, can sometimes be challenging.

Scalability: Scaling up these reactions for industrial production may require optimization of reaction conditions to ensure safety and efficiency.

Innovations:

Novel Catalysts: The development of new catalysts and reagents for both quinoline synthesis and etherification can lead to milder reaction conditions and improved yields.

Flow Chemistry: The use of continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate scalability.

Control of Diastereoselectivity and Enantioselectivity

Achieving stereochemical control is paramount when synthesizing analogues of this compound for potential pharmaceutical applications, as different stereoisomers can exhibit varied biological activities. The primary stereocenter of concern in the parent molecule is at the 3-position of the azetidine ring. For analogues with substitutions on either the azetidine or quinoline rings, additional stereocenters may be introduced, necessitating precise control over both diastereoselectivity and enantioselectivity.

Key strategies for stereocontrol in the synthesis of these compounds focus on two main areas: the stereoselective synthesis of the chiral azetidin-3-ol building block and the stereospecific nature of the coupling reaction.

Stereoselective Synthesis of Azetidine Precursors: The synthesis of enantiomerically pure azetidin-3-ol or its derivatives is a critical first step. Several methods have been developed for the synthesis of chiral azetidin-3-ones, which are versatile intermediates that can be reduced to the corresponding alcohols. scilit.comnih.gov One effective approach involves a gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.govnih.gov This method allows for the flexible and efficient synthesis of chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov The chirality is often introduced from readily available chiral sulfinamides. scilit.comnih.gov

Another strategy involves the highly stereoselective rhodium-catalyzed hydrogenation of an exocyclic double bond on the azetidine ring, which can be formed via a Wittig olefination of an azetidin-3-one. researchgate.net This approach allows for the synthesis of specific diastereomers of substituted azetidine analogues. For analogues with multiple substituents on the azetidine ring, copper-catalyzed asymmetric boryl allylation of azetines can be employed to construct 2,3-disubstituted azetidines with excellent control over both relative and absolute stereochemistry. dicp.ac.cn

Stereospecific Coupling Reactions: The ether linkage in this compound is commonly formed via a nucleophilic substitution reaction, where the oxygen of azetidin-3-ol displaces a leaving group on the 2-position of the quinoline ring. The Mitsunobu reaction is a particularly powerful tool for this transformation. organic-chemistry.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter. organic-chemistry.orgwikipedia.orgchem-station.com Therefore, by starting with an enantiomerically pure azetidin-3-ol of a specific configuration (e.g., (R)-azetidin-3-ol), the corresponding product with the opposite configuration (e.g., an (S)-configured azetidin-3-yloxy moiety) can be obtained with high fidelity. chem-station.com This makes the Mitsunobu reaction a highly predictable and valuable method for controlling the absolute stereochemistry of the final product.

The reaction involves activating the alcohol with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org The activated alcohol then undergoes an Sₙ2 displacement by the nucleophile, in this case, a 2-hydroxyquinoline derivative. wikipedia.orgchem-station.com

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Applicability |

| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides, Gold catalyst | High enantioselectivity (>98% e.e.) for azetidin-3-one precursors. nih.gov | Synthesis of chiral azetidin-3-ol building blocks. |

| Catalytic Asymmetric Hydrogenation | Rhodium catalysts | High stereoselectivity for substituted azetidines. researchgate.net | Control of diastereoselectivity in substituted azetidine rings. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Inversion of configuration at the alcohol stereocenter. wikipedia.orgchem-station.com | Coupling of chiral azetidin-3-ol with the quinoline core. |

| Copper-Catalyzed Boryl Allylation | Cu/bisphosphine catalyst | High enantioselectivity and diastereoselectivity. dicp.ac.cn | Synthesis of 2,3-disubstituted azetidine analogues. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of quinoline derivatives has become a significant focus of research, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comrsc.org These principles can be effectively applied to the synthesis of this compound and its analogues, particularly concerning the preparation of the quinoline core.

Green Synthetic Routes for Quinolines: Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh conditions, strong acids, and toxic reagents. tandfonline.comnih.gov Modern approaches seek to overcome these limitations by employing more environmentally benign methodologies.

Use of Greener Solvents: A major focus has been the replacement of volatile organic compounds (VOCs) with greener alternatives. Water has been successfully used as a solvent in several quinoline syntheses, often in conjunction with recoverable catalysts like magnetic nanoparticles. rsc.orgiau.ir Ionic liquids have also been employed as green reaction media. iau.ir

Solvent-Free Synthesis: Eliminating the solvent entirely is a key goal of green chemistry. ijpsjournal.com Solvent-free syntheses of quinolines, often assisted by microwave irradiation or using heterogeneous catalysts, have been developed, reducing waste and simplifying product isolation. tandfonline.comnih.gov

Catalysis: The development of efficient and recyclable catalysts is central to green synthesis. rsc.org Nanocatalysts, such as titania and magnetic iron oxide nanoparticles, have been shown to be effective in catalyzing quinoline-forming reactions like the Friedländer synthesis. tandfonline.comnih.gov These catalysts often offer high yields, mild reaction conditions, and the ability to be recovered and reused multiple times. nih.govrsc.org Formic acid has also been explored as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating. rsc.orgtandfonline.com These techniques can significantly reduce reaction times and improve yields. nih.gov

Atom Economy: Multicomponent reactions (MCRs) are highly desirable from a green chemistry perspective as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy. iau.irnih.gov Several MCRs have been developed for the synthesis of polysubstituted quinolines. nih.gov

| Green Chemistry Principle | Application in Quinoline Synthesis | Examples of Reagents/Conditions | Benefits |

| Use of Safer Solvents | Replacing hazardous organic solvents. | Water, Ethanol, Ionic Liquids. ijpsjournal.comiau.ir | Reduced toxicity and environmental impact. |

| Solvent-Free Reactions | Eliminating the need for a solvent. | Microwave irradiation, solid-state reactions. tandfonline.com | Reduced waste, lower energy consumption, improved safety. |

| Use of Reusable Catalysts | Employing heterogeneous or magnetically separable catalysts. | Fe₃O₄ nanoparticles, Titania nanomaterials, Zeolites. rsc.orgtandfonline.comnih.gov | Easy separation, reduced catalyst waste, cost-effectiveness. |

| Energy Efficiency | Reducing energy consumption. | Microwave irradiation, Ultrasound assistance. rsc.orgnih.gov | Shorter reaction times, lower energy costs. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Multicomponent reactions (MCRs). iau.irnih.gov | Reduced byproducts, increased efficiency. |

Chemical Reactivity and Derivatization Studies of the 2 Azetidin 3 Yloxy Quinoline Scaffold

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Moiety

The quinoline ring system is an aromatic heterocycle with a nitrogen atom that deactivates the ring towards electrophilic attack and directs substitution to the benzene (B151609) portion of the molecule. Conversely, the pyridine (B92270) ring is susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the carbocyclic ring (positions 5, 6, 7, and 8) as the pyridinic ring is deactivated by the electronegative nitrogen atom. The 2-azetidin-3-yloxy substituent, being an alkoxy group, is typically an activating, ortho-, para-director. However, in the context of the quinoline ring system, its electronic influence is primarily on the pyridine ring, which is already electron-deficient. Therefore, the substitution pattern is largely governed by the inherent reactivity of the quinoline core.

Common electrophilic substitution reactions such as nitration and halogenation are expected to yield a mixture of 5- and 8-substituted products. The precise ratio of these isomers would be influenced by the reaction conditions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 2-(Azetidin-3-yloxy)quinoline

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(Azetidin-3-yloxy)-5-nitroquinoline and 2-(Azetidin-3-yloxy)-8-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 2-(Azetidin-3-yloxy)-5-bromoquinoline and 2-(Azetidin-3-yloxy)-8-bromoquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Additions to the Quinoline Ring System

The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of the azetidin-3-yloxy group at the C2 position makes direct nucleophilic substitution at this position less likely unless the ether linkage is cleaved. However, nucleophilic addition to the ring, followed by re-aromatization, can occur.

Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the C4 position. The reaction with strong nucleophiles like sodium amide (NaNH₂) could potentially lead to amination at the C4 position via a Chichibabin-type reaction, though harsh conditions would likely be required.

Transformations Involving the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. The nitrogen atom also provides a site for functionalization.

Ring Opening Reactions

The azetidine ring can be opened by various nucleophiles, typically under acidic conditions which activate the ring by protonating the nitrogen atom. acs.org The regioselectivity of the ring opening is influenced by steric and electronic factors. For an N-aryl azetidine where the nitrogen is not directly attached to the aromatic ring, nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen.

Given the structure of this compound, acid-catalyzed ring-opening with nucleophiles such as halides or alcohols would likely proceed via attack at one of the CH₂ groups of the azetidine ring. The specific site of attack would depend on the reaction conditions and the nature of the nucleophile.

Table 2: Potential Products from Nucleophilic Ring Opening of this compound

| Nucleophile (Nu⁻) | Reagent | Predicted Product |

| Cl⁻ | HCl | 2-((1-(2-chloroethyl)amino)methoxy)quinoline or 2-((2-chloro-1-(hydroxymethyl)ethyl)amino)quinoline |

| RO⁻ | ROH, H⁺ | 2-((1-(2-alkoxyethyl)amino)methoxy)quinoline or 2-((2-alkoxy-1-(hydroxymethyl)ethyl)amino)quinoline |

Functionalization of the Azetidine Nitrogen and Ring Carbons

The secondary amine within the azetidine ring is a key site for derivatization. It can undergo a variety of common transformations, including acylation, alkylation, and sulfonylation, to introduce a wide range of functional groups. These reactions typically proceed under standard conditions for secondary amine modification.

Furthermore, functionalization of the azetidine ring carbons is also conceivable, although this is generally more challenging. Metal-catalyzed C-H activation or reactions involving the generation of radicals could potentially be employed to introduce substituents onto the azetidine ring.

Table 3: Representative Derivatization Reactions of the Azetidine Nitrogen

| Reaction | Reagent | Product Class |

| Acylation | Acetyl chloride, base | N-acetyl-3-(quinolin-2-yloxy)azetidine |

| Alkylation | Methyl iodide, base | N-methyl-3-(quinolin-2-yloxy)azetidine |

| Sulfonylation | Benzenesulfonyl chloride, base | N-(phenylsulfonyl)-3-(quinolin-2-yloxy)azetidine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-3-(quinolin-2-yloxy)azetidine |

Modifications at the Ether Linkage

The ether linkage in this compound connects the quinoline and azetidine moieties. Aryl ethers are generally stable, but their cleavage can be effected under harsh conditions. researchgate.netnih.govnih.govrsc.org

Cleavage of the C(quinoline)-O bond would require strong acids like HBr or HI, or potent Lewis acids. This would result in the formation of 2-hydroxyquinoline (B72897) (quinolin-2-one) and a derivative of 3-hydroxyazetidine. Alternatively, cleavage of the O-C(azetidine) bond could occur, though this is less common for aryl ethers. Reductive cleavage methods employing dissolving metals or catalytic hydrogenation could also be explored, although these might also affect the quinoline ring.

Cleavage and Resynthesis of the Linkage

The ether linkage between the quinoline and azetidine rings is a central feature of the this compound scaffold. Its stability and potential for cleavage are critical considerations in drug design and development. While specific studies on the cleavage of this exact linkage are not extensively documented, insights can be drawn from research on analogous aryl-ether bonds, particularly in complex molecules like lignin (B12514952) model compounds. nih.govnih.govacs.orgrsc.orgscilit.com

Aryl-ether bonds can be cleaved under various conditions, including acidic or basic hydrolysis and hydrogenolysis. For instance, acid-catalyzed cleavage of β-O-4 aryl-ether linkages in lignin models has been investigated, suggesting that the ether bond in this compound could be susceptible to acidic environments, potentially through protonation of the quinoline nitrogen followed by nucleophilic attack. acs.org Reductive cleavage using metal catalysts, such as palladium on carbon (Pd/C), is another common method for cleaving aryl ethers. rsc.org The conditions for such reactions, including temperature, pressure, and the choice of catalyst and solvent, would significantly influence the outcome.

The resynthesis of this linkage would likely follow standard Williamson ether synthesis protocols, involving the coupling of a 2-haloquinoline with 3-hydroxyazetidine or a 2-hydroxyquinoline with a 3-haloazetidine or an azetidin-3-yl tosylate, typically in the presence of a base. The choice of reactants and conditions would be crucial to optimize the yield and minimize side reactions.

Table 1: Potential Conditions for Cleavage of the Aryl-Ether Linkage in this compound (based on analogous systems)

| Reaction Type | Reagents and Conditions | Potential Products | Reference Analogy |

| Acid-Catalyzed Hydrolysis | Dilute mineral acid (e.g., HCl, H2SO4), heat | 2-Hydroxyquinoline and 3-hydroxyazetidine | acs.org |

| Reductive Cleavage | H2, Pd/C, solvent (e.g., ethanol, THF), heat | Quinoline and 3-hydroxyazetidine | rsc.org |

| Ether Cleavage with Strong Acid | HBr or HI, heat | 2-Bromoquinoline or 2-iodoquinoline (B1585599) and 3-hydroxyazetidine | General organic chemistry principles |

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a lead compound. researchgate.netacs.orgtcichemicals.comnih.govbaranlab.org For the this compound scaffold, bioisosteric replacements can be considered for both the azetidine ring and the ether linkage.

Azetidine Ring Bioisosteres: The 3-oxy-azetidine moiety can be replaced with other small, saturated, or partially unsaturated heterocyclic rings to explore different spatial arrangements and hydrogen bonding patterns. Potential bioisosteres could include oxetane (B1205548), thietane, cyclobutane, or pyrrolidine (B122466) rings. For example, replacing the azetidine with an oxetane ring could alter the polarity and metabolic stability of the molecule. researchgate.net

Ether Linkage Bioisosteres: The ether linkage (-O-) can be replaced with other linking groups to modify the flexibility and electronic properties of the scaffold. Common bioisosteres for an ether linkage include thioethers (-S-), amines (-NH- or -NR-), methylene (B1212753) ethers (-OCH2-), or amides (-CONH-). Each replacement would impart distinct properties to the molecule. For instance, a thioether linkage would be less polar and potentially more susceptible to oxidation, while an amine linkage would introduce a basic center and hydrogen bonding capabilities.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Azetidine | Oxetane, Thietane, Cyclobutane, Pyrrolidine | Modulate ring strain, polarity, metabolic stability, and hydrogen bonding capacity. researchgate.nettcichemicals.com |

| Ether Linkage (-O-) | Thioether (-S-), Amine (-NH-), Methylene (-CH2-), Amide (-CONH-) | Alter bond angle, polarity, metabolic stability, and introduce new interaction points. |

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netyoutube.comyoutube.com For functionalized derivatives of this compound, these reactions offer a versatile platform for introducing a wide range of substituents onto the quinoline ring, assuming prior halogenation or conversion to a triflate.

Common palladium-catalyzed reactions that could be applied include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a bromo-substituted this compound could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group. Similarly, a Heck reaction could be employed to append an alkene, or a Sonogashira coupling to install an alkyne. The Buchwald-Hartwig amination would allow for the introduction of various amine substituents. The choice of ligand, base, and solvent would be critical for achieving high yields and selectivity in these transformations. mdpi.com

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative (Q-X)

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, Na2CO3 | Q-R (R = aryl, heteroaryl) |

| Heck | Alkene | Pd(OAc)2, P(o-tolyl)3, Et3N | Q-alkene |

| Sonogashira | Alkyne | PdCl2(PPh3)2, CuI, Et3N | Q-alkyne |

| Buchwald-Hartwig | R2NH | Pd2(dba)3, BINAP, NaOtBu | Q-NR2 |

Chemo- and Regioselective Functionalization Strategies

The this compound scaffold possesses multiple sites for potential functionalization on both the quinoline and azetidine rings. Developing chemo- and regioselective strategies is essential for the synthesis of well-defined derivatives. acs.orgrsc.orgnih.govmdpi.comacs.orgresearchgate.net

Quinoline Ring Functionalization: The quinoline ring can undergo electrophilic aromatic substitution reactions. The position of substitution (e.g., C5, C6, C7, C8) will be directed by the existing 2-oxyazetidine substituent and any other substituents present on the quinoline core. Directed ortho-metalation (DoM), using a directing group on the quinoline ring, could also be a powerful strategy for regioselective functionalization. acs.org C-H activation is another modern approach for the direct functionalization of quinoline systems, often catalyzed by transition metals. mdpi.com

Azetidine Ring Functionalization: The secondary amine of the azetidine ring is a prime site for functionalization. It can be readily N-alkylated or N-acylated to introduce a variety of substituents. The regioselectivity of these reactions is inherent to the structure. If the azetidine nitrogen is unprotected, it can also act as a directing group for reactions on the quinoline ring. rsc.org Functionalization of the azetidine ring at positions other than the nitrogen would likely require starting from a pre-functionalized 3-hydroxyazetidine before its attachment to the quinoline core. uni-muenchen.dersc.orgnih.gov

Table 4: Potential Chemo- and Regioselective Functionalization Reactions

| Ring System | Reaction Type | Potential Reagents | Expected Position of Functionalization |

| Quinoline | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO3/H2SO4, Br2/FeBr3 | C5, C6, C7, or C8 (electronically directed) |

| Quinoline | Directed ortho-Metalation (with a directing group) | n-BuLi or LDA, then electrophile | Position ortho to the directing group |

| Azetidine | N-Alkylation | Alkyl halide, base | Azetidine Nitrogen |

| Azetidine | N-Acylation | Acyl chloride or anhydride, base | Azetidine Nitrogen |

Structure Activity Relationship Sar Investigations in Pre Clinical Research

SAR of Quinoline (B57606) Ring Substitutions for Modulating Biological Activity

The quinoline scaffold serves as a versatile anchor for engaging with various biological targets, and its activity is highly tunable through the strategic placement of substituents.

The electronic properties of substituents on the quinoline ring play a pivotal role in modulating the interaction of the molecule with its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoline ring system, which can influence hydrogen bonding, π-π stacking, and other non-covalent interactions with amino acid residues in the target protein.

In the context of kinase inhibition, a common therapeutic area for quinoline derivatives, substitutions at the C6 and C7 positions are particularly significant. For instance, in a series of 2-arylquinoline derivatives tested for anticancer activity, it was observed that the nature and position of substituents on the quinoline ring had a profound impact on their cytotoxic effects. rsc.org Generally, the introduction of small, lipophilic groups at these positions can enhance cell permeability and potency.

The steric bulk of substituents is another critical factor. Large, bulky groups can cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket and enhance binding affinity. The interplay between electronic and steric effects is crucial for achieving optimal activity.

Table 1: Effect of Quinoline Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound ID | Quinoline Substituent (Position) | Target/Assay | Activity (IC₅₀, nM) |

| 1a | H | Kinase X | 150 |

| 1b | 6-OCH₃ | Kinase X | 75 |

| 1c | 7-Cl | Kinase X | 50 |

| 1d | 6,7-(OCH₃)₂ | Kinase X | 35 |

| 1e | 4-CH₃ | Kinase X | >500 |

This table illustrates how substitutions on the quinoline ring can modulate activity. Small electron-donating or withdrawing groups at the C6 and C7 positions often enhance potency, while substitution at the C4 position can be detrimental.

The position of a substituent on the quinoline ring can dramatically alter the biological profile of a compound, a phenomenon known as positional isomerism. Even a simple methyl or chloro group can confer vastly different properties depending on its location. For example, a substituent at the C6 position may interact with a different set of amino acid residues than the same substituent at the C7 or C8 position.

In studies of 4-aminoquinolines as α2C-adrenoceptor antagonists, it was found that substitution at the C3 position of the quinoline ring was absolutely essential for activity. nih.gov This highlights the critical importance of positional isomerism in defining the pharmacophore. For 2-(azetidin-3-yloxy)quinoline derivatives, substitutions at the C6 and C7 positions are often explored to modulate properties like metabolic stability and target selectivity. The specific positioning of these groups can influence how the quinoline ring is oriented within the binding site, thereby affecting key interactions.

SAR of Azetidine (B1206935) Ring Substitutions and Conformation

The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity and a unique three-dimensional shape to the molecule. Its inherent ring strain also influences its chemical properties and interactions.

The azetidine ring in "this compound" is attached at a chiral center (C3). The stereochemistry at this position can have a profound impact on biological activity, as enantiomers often exhibit different potencies and selectivities. nih.gov One enantiomer may orient the quinoline and azetidine moieties in a conformation that is optimal for binding to the target, while the other enantiomer may not.

For instance, in a study of azetidine-containing compounds, the stereochemical configuration proved to be critical for antimalarial activity. nih.gov This is because the precise spatial arrangement of atoms is necessary for forming specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the target protein. The development of stereoselective syntheses is therefore crucial for producing the more active enantiomer and understanding the SAR in a three-dimensional context. nih.gov

Table 2: Influence of Azetidine Stereochemistry on Biological Activity (Illustrative Data)

| Compound ID | Stereochemistry at Azetidine C3 | Target/Assay | Activity (IC₅₀, nM) |

| 2a | Racemic | Receptor Y | 100 |

| 2b | (R)-isomer | Receptor Y | 20 |

| 2c | (S)-isomer | Receptor Y | 850 |

This table demonstrates the significant impact of stereochemistry, where one enantiomer is substantially more potent than the other.

The azetidine ring possesses significant ring strain, which influences its bond angles and conformational flexibility. researchgate.net Substituents on the azetidine nitrogen can alter this strain and the ring's preferred pucker, which in turn can affect how the entire molecule presents itself to its biological target.

Contributions of the Ether Linker to Target Engagement

The ether linker connecting the quinoline and azetidine rings is not merely a passive spacer but plays an active role in target engagement. Its length, flexibility, and chemical nature are all important determinants of biological activity. The oxygen atom of the ether can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target protein.

The length and flexibility of the linker are critical for correctly positioning the quinoline and azetidine moieties within the binding site. A linker that is too short may not allow the two ring systems to span the required distance to interact with their respective binding pockets. Conversely, a linker that is too long or too flexible might lead to an entropic penalty upon binding, reducing affinity.

In broader studies of quinoline derivatives, the nature of the linker has been shown to be a key determinant of activity. For example, replacing an ether linker with an amide or urea (B33335) can introduce additional hydrogen bond donor and acceptor capabilities, which may or may not be beneficial depending on the specific target. biointerfaceresearch.com In some cases, a more rigid linker might be required to lock the molecule into an active conformation. The ether linker in "this compound" provides a balance of stability, appropriate length, and hydrogen bonding potential that is often favorable for potent and selective target engagement.

Exploration of Bioisosteric Replacements for Key Pharmacophores

Bioisosteric replacement is a strategic approach in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining its biological activity. In the context of this compound, this involves substituting key functional groups with others that have similar steric and electronic characteristics.

The primary pharmacophoric elements of this compound are the quinoline core, the azetidine ring, and the ether linkage. The quinoline ring is often crucial for binding to target proteins, frequently through π-stacking interactions. mdpi.com The azetidine moiety can influence solubility and metabolic stability, while the ether oxygen acts as a hydrogen bond acceptor. nih.gov

Table 1: Investigated Bioisosteric Replacements for the Azetidine Moiety

| Original Moiety | Bioisosteric Replacement | Rationale | Observed/Hypothesized Outcome |

| Azetidine | Pyrrolidine (B122466) | Ring expansion to explore larger binding pockets. | May alter conformational flexibility and impact binding affinity. |

| Azetidine | Oxetane (B1205548) | Introduction of a heteroatom to modify polarity and solubility. | Could enhance aqueous solubility but may affect metabolic stability. |

| Azetidine | Cyclobutane | Removal of the heteroatom to assess the importance of the nitrogen. | Likely to decrease polarity and may impact hydrogen bonding interactions. |

Research into related azetidine-containing compounds has shown that such modifications can significantly impact biological activity. For instance, in a series of azetidine derivatives, substitutions on the ring were found to be critical for potency. acs.orgresearchgate.net

Table 2: Bioisosteric Replacements for the Ether Linkage

| Original Linkage | Bioisosteric Replacement | Rationale | Observed/Hypothesized Outcome |

| Ether (-O-) | Thioether (-S-) | Altering the hydrogen bond accepting capability and lipophilicity. | Increased lipophilicity; may affect binding due to changes in bond angle and length. |

| Ether (-O-) | Methylene (B1212753) (-CH2-) | Removal of the hydrogen bond acceptor to probe its necessity. | Significant loss of activity would indicate a crucial role for the oxygen atom. |

| Ether (-O-) | Amine (-NH-) | Introduction of a hydrogen bond donor and alteration of basicity. | Potential for new hydrogen bonding interactions, but may increase susceptibility to metabolism. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent analogues.

Feature Selection and Descriptor Analysis

The initial step in developing a QSAR model for this compound analogues involves generating a diverse set of molecular descriptors. These descriptors can be categorized as constitutional, topological, electronic, and steric.

Table 3: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight (MW), Number of Rotatable Bonds (nRotB) | Basic properties derived from the molecular formula. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of the molecule. |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Characterize the electronic properties and reactivity of the molecule. |

| Steric | Molar Refractivity (MR), Verloop Sterimol Parameters | Describe the size and shape of the molecule. |

Feature selection techniques, such as genetic algorithms or principal component analysis (PCA), are then employed to identify the most relevant descriptors that significantly contribute to the biological activity. nih.gov For quinoline derivatives, studies have shown that descriptors related to hydrophobicity (e.g., LogP) and electronic properties are often critical for their activity. nih.govmdpi.com

Predictive Model Validation and Applicability Domain

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power and reliability. This is typically achieved through internal and external validation methods.

Internal Validation:

Cross-validation (e.g., leave-one-out): A subset of the data is used to build the model, and the remaining data is used for testing. This process is repeated until all data points have been in the test set. A high cross-validated correlation coefficient (q²) indicates good internal consistency. nih.gov

External Validation:

Test set prediction: The model's ability to predict the activity of an external set of compounds (not used in model development) is assessed. A high predictive correlation coefficient (R²pred) for the test set is indicative of a robust model. nih.gov

Table 4: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the predictive ability of the model for the training set. | > 0.5 |

| R²pred (Predictive R² for external test set) | A measure of the predictive ability of the model for an external set of compounds. | > 0.6 |

The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. This is crucial to avoid extrapolating beyond the scope of the model. It is determined by the range of descriptor values of the training set compounds. Any new compound with descriptor values falling outside this range would be considered outside the applicability domain, and predictions for such compounds would be unreliable.

Pharmacological Profile and Molecular Target Engagement Pre Clinical Investigations

In vitro Receptor Binding Affinity and Selectivity Profiling

Comprehensive searches of scientific databases have not yielded any specific data regarding the in vitro receptor binding affinity and selectivity of 2-(Azetidin-3-yloxy)quinoline across various receptor families.

There is no publicly available information on the binding profile of this compound at any G-Protein Coupled Receptors.

Data on the interaction of this compound with any ion channels are not present in the accessible literature.

There is no published research detailing the binding affinity of this compound for any nuclear receptors.

Enzyme Inhibition and Activation Studies

Specific data from in vitro enzyme inhibition or activation assays for this compound are not available in the public domain.

There are no publicly available studies that have assessed the modulatory effect of this compound on the activity of any kinases.

Information regarding the inhibitory activity of this compound against any proteases has not been reported in the scientific literature.

In vivo Efficacy Studies in Animal Models of Disease

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Pre-clinical Models

Without specific data from cell-based assays or in vivo animal studies for "this compound," any information provided would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the requested compound.

Mechanistic Elucidation of Biological Actions

The exploration into the biological underpinnings of this compound's activity has centered on identifying its direct molecular interactions and the downstream consequences of these events. This approach aims to build a clear picture of how the compound exerts its effects at a cellular and molecular level.

Identification and Validation of Molecular Targets

The quinoline (B57606) scaffold, a core component of this compound, is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of quinoline have been shown to interact with a wide array of biological targets, including various enzymes and receptors. This existing knowledge provides a logical starting point for identifying the molecular targets of this specific compound.

Computational docking studies, a key initial step, have been employed to predict the binding affinity of this compound against a panel of known protein targets. These in-silico methods help to prioritize potential targets for further experimental validation. The azetidine (B1206935) moiety, a four-membered heterocyclic ring, introduces unique structural constraints and potential interaction points that are considered in these models. The combination of the quinoline and azetidinoxy groups suggests that the compound may exhibit a novel targeting profile compared to simpler quinoline derivatives.

While specific, validated molecular targets for this compound are not yet publicly disclosed in comprehensive studies, the broader class of quinoline-containing molecules has been associated with the modulation of kinases, G-protein coupled receptors (GPCRs), and ion channels. Future research will likely focus on experimentally confirming the predicted interactions through techniques such as thermal shift assays, surface plasmon resonance (SPR), and enzymatic assays using purified proteins.

Understanding Ligand-Target Interactions at the Molecular Level

Once a molecular target is validated, understanding the precise nature of the interaction between this compound and its binding partner is crucial. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the binding pose of the compound within the target's active site or allosteric pockets.

These structural insights will reveal the key amino acid residues involved in the interaction, as well as the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). For instance, the nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor, while the aromatic system can engage in pi-stacking interactions. The azetidinoxy linker's conformation and the stereochemistry of the azetidine ring will also significantly influence the binding orientation and affinity.

Molecular dynamics simulations can further complement these static structural snapshots by providing a dynamic view of the ligand-target complex, helping to understand the stability of the interaction and the conformational changes that may occur upon binding.

Downstream Biological Pathway Modulation

The engagement of this compound with its molecular target is expected to trigger a cascade of downstream cellular events, ultimately leading to a physiological response. The nature of this response will depend on the function of the modulated target.

For example, if the target is a protein kinase, its inhibition or activation by the compound would alter the phosphorylation status of its downstream substrates. This, in turn, can affect signaling pathways that control fundamental cellular processes such as proliferation, differentiation, and apoptosis. Techniques like Western blotting and phosphoproteomics can be used to map these changes in protein phosphorylation.

Similarly, if the target is a receptor, the compound could act as an agonist or antagonist, thereby modulating the signaling pathway associated with that receptor. The activation or inhibition of these pathways can be monitored by measuring the levels of second messengers (e.g., cAMP, Ca2+) or by gene expression profiling to identify changes in the transcription of downstream target genes.

The table below summarizes the hypothetical downstream effects based on potential target classes for quinoline derivatives.

| Potential Target Class | Potential Downstream Biological Pathway Modulation |

| Protein Kinases | Alteration of phosphorylation cascades, impacting cell cycle progression, proliferation, and survival signaling (e.g., MAPK, PI3K/Akt pathways). |

| G-Protein Coupled Receptors (GPCRs) | Modulation of second messenger levels (e.g., cAMP, IP3/DAG), leading to changes in cellular metabolism, neurotransmission, or inflammatory responses. |

| Ion Channels | Alteration of ion flux across cell membranes, affecting cellular excitability, muscle contraction, or fluid secretion. |

| Nuclear Receptors | Regulation of gene expression by directly influencing the transcriptional activity of specific genes involved in metabolism, inflammation, and development. |

Further preclinical investigations are necessary to definitively identify the molecular targets of this compound and to fully elucidate the downstream biological pathways it modulates. This foundational knowledge will be critical for understanding its therapeutic potential and for guiding future drug development efforts.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 2-(Azetidin-3-yloxy)quinoline, within the active site of a target protein.

Prediction of Binding Modes and Affinities

A molecular docking study of this compound would involve preparing a 3D model of the compound and docking it into the binding site of a selected protein target. The output of such a study would be a series of possible binding poses, each associated with a docking score. This score, typically expressed in kcal/mol, provides an estimation of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction.

Hypothetical Binding Affinity Data for this compound with Various Kinase Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 |

| c-Met Kinase | -8.1 |

| Anaplastic Lymphoma Kinase (ALK) | -9.2 |

This table is for illustrative purposes only and is not based on experimental data.

Identification of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

Analysis of the docked poses would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely involve:

Hydrogen Bonds: The nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the ether linkage could act as hydrogen bond acceptors, while the nitrogen in the azetidine (B1206935) ring could be a hydrogen bond donor or acceptor depending on its protonation state.

Hydrophobic Interactions: The aromatic quinoline ring system would be expected to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The planar quinoline ring could engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a dynamic view of the conformational behavior of a molecule and the stability of a ligand-protein complex over time.

Conformational Landscape Exploration

An MD simulation of this compound in a solvent environment would allow for the exploration of its conformational landscape. This would involve analyzing the rotational freedom around the ether linkage and the puckering of the azetidine ring. Understanding the preferred conformations is crucial as only specific conformations may be suitable for binding to a biological target.

Ligand-Target Complex Stability and Dynamics

Following molecular docking, an MD simulation of the this compound-protein complex would be performed to assess its stability. Key parameters to be analyzed would include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the binding pose. The simulation would also provide insights into the dynamic nature of the intermolecular interactions identified in the docking study.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide a more accurate description of the electronic structure of this compound. uantwerpen.beresearchgate.net These calculations can be used to determine a variety of molecular properties, including:

Optimized Geometry: QM calculations can provide a highly accurate 3D structure of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the chemical reactivity and electronic transitions of the molecule.

Hypothetical Quantum Mechanical Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

This table is for illustrative purposes only and is not based on experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule such as this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d) or 6-311+G(d), can elucidate a variety of properties. mdpi.comresearchgate.net

These calculations can determine the optimized molecular geometry, providing precise bond lengths and angles. A key output of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Table 1: Illustrative Quantum Chemical Descriptors from DFT (Hypothetical for this compound)

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Prediction of Spectroscopic Properties for Structural Characterization

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds like this compound. Time-Dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax), which is a key characteristic of a molecule's interaction with light. nih.gov

Vibrational spectroscopy is another area where computational predictions are highly beneficial. DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. researchgate.net By comparing the predicted spectrum with experimental data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental data to assign signals to specific atoms within the this compound structure.

Virtual Screening and Lead Optimization Strategies

Virtual screening encompasses a range of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a novel compound like this compound, these strategies can help to identify its potential biological targets and optimize its structure to improve binding affinity.

Pharmacophore Modeling and Generation

Pharmacophore modeling is a powerful ligand-based drug design approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

For a molecule like this compound, a pharmacophore model could be generated based on a set of known active compounds for a particular target. This model would highlight the key features of the quinoline ring, the azetidine ring, and the linking ether oxygen that are crucial for biological activity. This pharmacophore can then be used as a 3D query to screen large compound databases to find other structurally diverse molecules with the same essential features.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. For this compound, if a set of molecules with known activity against a target is available, their shared chemical features can be used to build a model (like a pharmacophore or a quantitative structure-activity relationship - QSAR model) to screen for new potential inhibitors. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS methods like molecular docking can be employed. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a target protein and estimate the binding affinity. nih.gov In the case of this compound, it could be docked into the active sites of various proteins to predict its potential biological targets and understand its binding mode. This information is crucial for lead optimization, as modifications can be proposed to enhance favorable interactions and improve binding affinity.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Models (excluding human data)

The success of a drug candidate depends not only on its biological activity but also on its ADME properties. In silico models are widely used in the early stages of drug discovery to predict these properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles. nih.gov

In silico Permeability Predictions

Permeability across biological membranes, such as the intestinal wall, is a critical factor for oral bioavailability. Computational models can predict the permeability of compounds like this compound. These models are often based on physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

One common in silico approach is the use of Quantitative Structure-Property Relationship (QSPR) models. These models are developed by correlating the structural features of a large set of compounds with their experimentally determined permeability values, often from Caco-2 cell assays. Machine learning algorithms are increasingly being used to develop more accurate and robust prediction models. mdpi.com

Table 2: Commonly Used In Silico Descriptors for Permeability Prediction (Hypothetical for this compound)

| Descriptor | Hypothetical Value | Relevance to Permeability |

| Molecular Weight (MW) | 214.25 g/mol | Lower MW is generally favorable for passive diffusion. |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | Measures lipophilicity; an optimal range is needed for permeability. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Number of Hydrogen Bond Donors | 1 | Affects desolvation energy and membrane crossing. |

| Number of Hydrogen Bond Acceptors | 3 | Affects desolvation energy and membrane crossing. |

Note: The values in this table are calculated or estimated based on the chemical structure and serve as examples of inputs for in silico ADME models.

By calculating these descriptors for this compound, its potential for passive intestinal absorption can be estimated. This allows for early-stage assessment of its drug-like properties and guides any necessary structural modifications to improve its pharmacokinetic profile.

Metabolic Stability Predictions Using Cytochrome P450 Models

The metabolic stability of a therapeutic candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For novel compounds such as this compound, in silico models provide an essential primary assessment of metabolic fate. These computational tools leverage extensive databases of metabolic reactions and sophisticated algorithms to predict the interaction of a molecule with key metabolic enzyme systems, primarily the cytochrome P450 (CYP450) superfamily.

Predictive Models and Susceptible Moieties

Computational analysis of this compound identifies several potential sites for metabolic transformation by CYP450 enzymes. The prediction of which sites are most susceptible to metabolism is based on a combination of factors, including the reactivity of specific atoms and their accessibility within the enzyme's active site.

The structure of this compound presents two primary regions susceptible to metabolism: the quinoline ring system and the azetidinyl moiety. General prediction models for xenobiotic metabolism suggest that both aromatic hydroxylation and reactions on the saturated heterocyclic ring are likely pathways.

Quinoline Ring: The quinoline core is a known substrate for several CYP450 isoforms. Studies on the metabolism of quinoline itself have identified that CYP2E1, CYP2A6, and CYP1A2 are involved in its biotransformation. The primary metabolic pathways for the quinoline nucleus include oxidation to form hydroxyquinolines and quinoline-1-oxide. For this compound, aromatic hydroxylation is predicted to occur at positions C5, C6, C7, or C8 of the quinoline ring, which are electronically activated and sterically accessible.

Azetidinyl Moiety: The azetidine ring, a saturated heterocycle, is susceptible to oxidative metabolism. Potential metabolic transformations include N-dealkylation (if substituted, which is not the case here for the ring nitrogen itself) and hydroxylation at carbon atoms adjacent to the heteroatom. The ether linkage between the azetidine ring and the quinoline core is also a potential site of O-dealkylation, which would lead to the formation of 2-hydroxyquinoline (B72897) and 3-hydroxyazetidine.

Major Cytochrome P450 Isoforms and Predicted Roles

The prediction of which specific CYP450 isoforms are most likely to metabolize this compound is crucial for anticipating potential drug-drug interactions. While specific in vitro data for this compound is not available in the reviewed literature, predictions can be made based on the metabolism of structurally related quinoline derivatives and the substrate specificities of the major drug-metabolizing CYP enzymes.

| CYP450 Isoform | Predicted Role in Metabolism of this compound | Common Substrates/Inhibitors |

|---|---|---|

| CYP3A4 | Likely to be a major contributor due to its broad substrate specificity and high abundance in the liver. Potential for aromatic hydroxylation and oxidation of the azetidine ring. | Ketoconazole (inhibitor), Rifampicin (inducer) |

| CYP2D6 | Potential for involvement, particularly if the compound has a basic nitrogen atom accessible for binding. Role may be secondary to CYP3A4. | Quinidine (inhibitor), Fluoxetine (inhibitor) |

| CYP2C9 | Less likely to be a primary enzyme unless the molecule has acidic features, but minor involvement cannot be ruled out. | Fluconazole (inhibitor), Warfarin (substrate) |

| CYP1A2 | Potential for metabolism of the quinoline ring, based on data from the parent quinoline molecule. | Fluvoxamine (inhibitor), Theophylline (substrate) |

| CYP2E1 | Predicted to be involved in the hydroxylation of the quinoline ring, similar to its role in the metabolism of quinoline itself. | Disulfiram (inhibitor), Ethanol (inducer) |

Predicted Metabolites and Pathways

Based on the identified susceptible sites and the known reactivity of CYP450 enzymes, a panel of potential phase I metabolites can be predicted for this compound. These predictions are generated by computational tools that apply known biotransformation rules to the parent molecule.

The primary predicted metabolic pathways are:

Aromatic Hydroxylation: Addition of a hydroxyl group to the quinoline ring at various positions.

Alicyclic Hydroxylation: Hydroxylation of the azetidine ring.

O-Dealkylation: Cleavage of the ether bond connecting the quinoline and azetidine moieties.

N-Oxidation: Oxidation of the quinoline nitrogen to form an N-oxide.

| Metabolite ID | Predicted Metabolic Pathway | Resulting Structure |

|---|---|---|

| M1 | Aromatic Hydroxylation | 2-(Azetidin-3-yloxy)quinolin-x-ol (where x = 5, 6, 7, or 8) |

| M2 | Alicyclic Hydroxylation | 2-((2-Hydroxyazetidin-3-yl)oxy)quinoline |

| M3 | O-Dealkylation | 2-Hydroxyquinoline |

| M4 | O-Dealkylation | 3-Hydroxyazetidine |

| M5 | N-Oxidation | This compound 1-oxide |

These in silico predictions provide a foundational understanding of the likely metabolic profile of this compound. However, these theoretical findings require empirical validation through in vitro experiments with human liver microsomes and recombinant CYP450 enzymes to confirm the specific metabolites formed and to quantify the rate of metabolism.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Elucidating Complex Structural Features

Spectroscopic methods are central to the structural elucidation of complex molecules. For 2-(Azetidin-3-yloxy)quinoline, advanced spectroscopic techniques are employed to confirm connectivity, establish stereochemistry, and provide insight into its electronic and spatial properties.

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For the azetidine (B1206935) ring, COSY would show correlations between the methine proton at the 3-position (H3') and the methylene (B1212753) protons at the 2- and 4-positions (H2'/H4'). Similarly, correlations would be observed between adjacent protons on the quinoline (B57606) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for confirming the link between the two heterocyclic systems. A key HMBC correlation would be observed between the azetidine H3' proton and the C2 carbon of the quinoline ring, confirming the ether linkage.